5-isopropylimidazolidine-2,4-dione crystal structure analysis
5-isopropylimidazolidine-2,4-dione crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure of 5-isopropylimidazolidine-2,4-dione Monohydrate
Authored by: A Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the crystal structure of 5-isopropylimidazolidine-2,4-dione, a hydantoin derivative of the amino acid L-valine. We delve into the synthesis and crystallization, the definitive structural elucidation by single-crystal X-ray diffraction (SC-XRD), and the critical role of intermolecular forces, particularly hydrogen bonding, in dictating the supramolecular architecture. This document serves as a technical resource, detailing the causality behind experimental choices and presenting a self-validating protocol for structural analysis, supported by spectroscopic data and authoritative references.
Introduction: The Significance of Hydantoin Scaffolds
Imidazolidine-2,4-dione, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticonvulsant, antiviral, and antitumor properties. 5-isopropylimidazolidine-2,4-dione, derived from L-valine, is a key chiral intermediate and a subject of interest for its physicochemical properties.
A definitive understanding of a molecule's three-dimensional structure is paramount in drug development. It governs molecular recognition, binding affinity, solubility, and stability—all critical parameters for a successful therapeutic agent. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing this unambiguous structural information[1][2][3][4]. This guide focuses on the crystal structure of 5-isopropylimidazolidine-2,4-dione, which crystallizes as a monohydrate, revealing a complex network of hydrogen bonds that defines its solid-state form[5][6][7].
Synthesis and Crystallization: From Precursor to Analysis-Ready Crystal
The journey to crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis Protocol
The title compound was synthesized via a one-pot dehydrative cyclization of L-valine with urea[6]. This method is efficient and preserves the stereochemistry of the starting amino acid.
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Rationale: The choice of a one-pot reaction is for efficiency and high yield. Using a catalyst like diphenylphosphinic chloride (DPPOX) facilitates the cyclization under relatively mild conditions, preventing racemization of the chiral center at C5[6].
Crystallization Protocol: The Art of Crystal Growth
Obtaining single crystals suitable for X-ray analysis is often the most challenging step. For 5-isopropylimidazolidine-2,4-dione monohydrate, slow evaporation is the method of choice.
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Step 1: Dissolution. Dissolve the synthesized powder in a suitable solvent, such as ethanol[6]. The goal is to create a saturated or near-saturated solution at a slightly elevated temperature.
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Step 2: Slow Evaporation. The solution is loosely covered to allow the solvent to evaporate slowly over several days at a constant temperature (e.g., 296 K)[5][6].
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Step 3: Crystal Harvesting. Once well-formed, colorless crystals appear, they are carefully selected and mounted for diffraction analysis[5][6][8].
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Causality: Slow evaporation allows molecules to self-assemble into a highly ordered, repeating lattice with minimal defects. The presence of water in the crystallization solvent (ethanol is hygroscopic) leads to the incorporation of a water molecule into the crystal lattice, forming the stable monohydrate[5][6].
Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Structure
SC-XRD provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, angles, and intermolecular interactions[2][4].
Experimental Workflow
The following diagram outlines the standard workflow for a single-crystal X-ray diffraction experiment.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Data Collection and Refinement Parameters
The quality of the final structure is contingent on the quality of the diffraction data and the refinement process. The crystallographic data for 5-isopropylimidazolidine-2,4-dione monohydrate is summarized below[5][6][7].
| Parameter | Value | Significance |
| Chemical Formula | C₆H₁₀N₂O₂·H₂O | Confirms the presence of one water molecule per molecule of the hydantoin in the asymmetric unit. |
| Formula Weight (Mr) | 160.18 | Used for density calculation. |
| Crystal System | Orthorhombic | Defines the geometry of the unit cell (a ≠ b ≠ c, α = β = γ = 90°). |
| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell. This is a common chiral space group. |
| a (Å) | 6.2688 (3) | Unit cell dimension along the a-axis. |
| b (Å) | 9.2387 (4) | Unit cell dimension along the b-axis. |
| c (Å) | 14.8280 (7) | Unit cell dimension along the c-axis. |
| V (ų) | 858.77 (7) | Volume of the unit cell. |
| Z | 4 | Number of formula units in the unit cell. |
| Temperature (K) | 296 K | Data collection temperature (room temperature). |
| Radiation | Cu Kα (λ = 1.54178 Å) | Wavelength of the X-rays used for the experiment. |
| R-factor [I > 2σ(I)] | R1 = 0.037 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| wR(F²) (all data) | 0.098 | A weighted R-factor based on all reflections, providing a more robust measure of refinement quality. |
Data sourced from Acta Crystallographica Section E[5][6][7].
Structural Analysis: From Molecular Geometry to Supramolecular Assembly
The refined crystal structure provides a wealth of information.
Molecular Conformation
The asymmetric unit contains one molecule of (S)-5-isopropylimidazolidine-2,4-dione and one water molecule[5]. The five-membered imidazolidine ring is essentially planar, with only a very slight deviation from planarity (maximum deviation of 0.012 Å)[5][6]. This planarity is typical for the hydantoin core and facilitates the formation of extensive hydrogen-bonded networks.
Supramolecular Architecture: The Hydrogen Bond Network
The most critical feature of the crystal packing is the extensive network of hydrogen bonds, which involves all available donor (N-H, O-H) and acceptor (C=O) sites. These interactions are the primary directional forces governing the crystal's structure[9][10]. The water molecule acts as a crucial bridge, connecting adjacent hydantoin molecules.
Caption: Key Hydrogen Bonding Interactions in the Crystal Lattice.
Key Interactions:
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Hydantoin-Water-Hydantoin Chain: The N2-H group of one hydantoin molecule donates a hydrogen to the water oxygen. The water molecule, in turn, donates one of its hydrogens to the C2=O1 carbonyl oxygen of a neighboring hydantoin molecule[6].
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Hydantoin-Hydantoin Chain: The N1-H group donates a hydrogen directly to the C4=O2 carbonyl oxygen of an adjacent hydantoin molecule[6].
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Water-Hydantoin Linkage: The second hydrogen of the water molecule forms another O-H···O bond with the C4=O2 oxygen of a third hydantoin molecule[6].
This combination of N—H⋯O and O—H⋯O hydrogen bonds links the molecules into a robust, three-dimensional supramolecular tape that propagates along the crystallographic a-axis[5][6].
Hydrogen Bond Geometry Data
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N1–H1N1···O2 | 0.81(2) | 2.12(2) | 2.927(2) | 174.0(19) |
| N2–H1N2···O1W | 0.87(3) | 1.88(3) | 2.751(2) | 173(2) |
| O1W–H1W1···O1 | 0.82(4) | 1.95(4) | 2.767(2) | 173(3) |
| O1W–H2W2···O1 | 0.86(4) | 1.98(4) | 2.839(2) | 171(4) |
Table adapted from Abdel-Aziz et al., 2012[6]. Strong hydrogen bonds are characterized by short D···A distances and angles close to 180°.
Correlation with Spectroscopic Data
While SC-XRD provides the definitive solid-state structure, other analytical techniques provide complementary information that validates the molecular structure.
NMR Spectroscopy
¹H and ¹³C NMR data confirm the molecular structure in solution (DMSO-d₆)[5][6].
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¹H NMR (DMSO-d₆):
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δ 10.54 (s, 1H, NH)
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δ 7.87 (s, 1H, NH)
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δ 3.89 (d, 1H, C5-H)
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δ 2.01–1.97 (m, 1H, CH of isopropyl)
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δ 0.94–0.92 (d, 3H) & 0.80–0.78 (d, 3H) (CH₃ of isopropyl)
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¹³C NMR (DMSO-d₆):
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δ 175.87 (C=O)
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δ 158.28 (C=O)
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δ 63.22 (C5)
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δ 30.01 (CH of isopropyl)
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δ 18.93 & 16.31 (CH₃ of isopropyl)
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The presence of two distinct N-H signals and the chemical shifts for the isopropyl and hydantoin ring carbons are fully consistent with the determined structure[5][6].
Conclusion and Implications
The crystal structure analysis of 5-isopropylimidazolidine-2,4-dione monohydrate provides an unambiguous determination of its molecular geometry and, critically, its supramolecular assembly. The structure is dominated by a robust, three-dimensional network of N—H⋯O and O—H⋯O hydrogen bonds, with an integral water molecule acting as a molecular bridge. This detailed structural knowledge is invaluable for:
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Polymorph Screening: Understanding the stable crystalline form is essential for drug development to ensure consistent physicochemical properties[1].
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Rational Drug Design: The precise geometry and hydrogen bonding capabilities can inform the design of more potent analogues or co-crystals with improved properties.
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Computational Modeling: The experimental structure serves as a benchmark for theoretical calculations, such as DFT and molecular dynamics, to probe the molecule's behavior in different environments.
This guide demonstrates a logical, self-validating workflow from synthesis to complete structural elucidation, providing the foundational knowledge required for advanced research and development involving this important chemical entity.
References
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Abdel-Aziz, A. A.-M., El-Azab, A. S., Al-Obaid, A. M., Hemamalini, M., & Fun, H.-K. (2012). 5-Isopropylimidazolidine-2,4-dione monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(3), o533. [Link]
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Desiraju, G. R. (1997). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (16), 1475-1482. [Link]
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Abdel-Aziz, A. A.-M., El-Azab, A. S., Al-Obaid, A. M., Hemamalini, M., & Fun, H.-K. (2012). 5-Isopropylimidazolidine-2,4-dione monohydrate. ResearchGate. [Link]
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Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
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Abdel-Aziz, A. A.-M., El-Azab, A. S., Al-Obaid, A. M., Hemamalini, M., & Fun, H.-K. (2012). 5-Isopropylimidazolidine-2,4-dione monohydrate. Acta Crystallographica Section E: Structure Reports Online, E68(3), o533. [Link]
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